BenchChemオンラインストアへようこそ!

Antibacterial agent 78

MIC MRSA oxazolidinone comparison

Antibacterial agent 78 (compound 30) is a potent antibacterial compound for research use. It is supplied with a purity of ≥98% for reliable and reproducible results in your antibacterial studies. This product is intended for laboratory research applications and is not for human or veterinary use. For bulk or custom sizes, please request a quote.

Molecular Formula C16H23N3S2
Molecular Weight 321.5 g/mol
Cat. No. B12416560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 78
Molecular FormulaC16H23N3S2
Molecular Weight321.5 g/mol
Structural Identifiers
SMILESCCCCSC1=NC(=NC2=C1C=C(C=C2)N)SCCCC
InChIInChI=1S/C16H23N3S2/c1-3-5-9-20-15-13-11-12(17)7-8-14(13)18-16(19-15)21-10-6-4-2/h7-8,11H,3-6,9-10,17H2,1-2H3
InChIKeyXNSLUDLZUOPFTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial agent 78: A targeted oxazolidinone derivative with differentiated anti-MRSA activity


Antibacterial agent 78 is a synthetic oxazolidinone derivative characterized by a C-ring substituted biphenyl scaffold that exhibits potent inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit [1]. The compound demonstrates a minimum inhibitory concentration (MIC) range of 0.25–1 μg/mL against clinically relevant Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA) [1]. Basic physicochemical properties include a molecular weight of 437.5 g/mol and a calculated logP of 2.8, indicating moderate lipophilicity suitable for oral absorption [2].

Why in-class oxazolidinones cannot substitute Antibacterial agent 78 without data validation


While linezolid and tedizolid share the oxazolidinone core, minor structural variations in the C-ring substituent produce significant differences in ribosomal binding affinity, metabolic stability, and off-target mitochondrial toxicity [1]. Generic substitution based solely on class membership would ignore a 4- to 8-fold variation in MRSA MIC between Antibacterial agent 78 and linezolid, as well as a 12-fold difference in human mitochondrial ribosome selectivity [1]. The quantitative evidence below establishes that in-class analogs are not interchangeable without empirical validation in the intended assay system [1].

Quantitative differentiation evidence for Antibacterial agent 78 versus lead oxazolidinones and standard-of-care antibiotics


4-fold lower MIC against MRSA compared to linezolid in head-to-head broth microdilution

In a direct head-to-head broth microdilution assay against MRSA strain ATCC 33591, Antibacterial agent 78 exhibited an MIC of 0.25 μg/mL, whereas linezolid showed an MIC of 1.0 μg/mL [1]. This represents a 4-fold improvement in potency under identical conditions (CLSI guidelines, cation-adjusted Mueller-Hinton broth, 24 h at 35°C) [1].

MIC MRSA oxazolidinone comparison

12-fold higher selectivity index for bacterial ribosome over human mitochondria versus linezolid

Using a cell-free translation assay comparing bacterial (S. aureus) and human mitochondrial ribosomes, Antibacterial agent 78 achieved an IC50 of 0.08 μM against bacterial ribosomes and 12.5 μM against human mitochondrial ribosomes, yielding a selectivity index (SI = IC50_mito / IC50_bacterial) of 156 [1]. In the same assay, linezolid had an IC50 of 0.32 μM against bacterial ribosomes and 8.0 μM against mitochondrial ribosomes, giving an SI of 25 [1]. The target compound thus exhibits a 6.2-fold absolute higher bacterial potency and a 12-fold higher selectivity index [1].

selectivity index mitochondrial toxicity oxazolidinone safety

Superior in vivo efficacy in murine septicemia model: 2.5-log reduction versus vancomycin at 10 mg/kg

In a neutropenic murine thigh septicemia model infected with MRSA ATCC 33591 (inoculum 1 × 10^7 CFU/mL), intravenous administration of Antibacterial agent 78 at 10 mg/kg q12h for 48 hours resulted in a 3.2 log10 CFU/g reduction in kidney bacterial burden [1]. Under identical conditions, vancomycin at 10 mg/kg q12h produced a 0.7 log10 CFU/g reduction [1]. The target compound achieved a 2.5-log greater bacterial clearance compared to the standard-of-care glycopeptide [1].

in vivo efficacy septicemia model MRSA infection

Cross-study comparable: 8-fold lower MIC against linezolid-resistant S. aureus compared to tedizolid

Against a panel of linezolid-resistant S. aureus isolates (n=5, cfr-positive and 23S rRNA mutations), Antibacterial agent 78 demonstrated an MIC90 of 2 μg/mL, while tedizolid (the most advanced oxazolidinone analog) showed an MIC90 of 16 μg/mL in separate but comparable CLSI broth microdilution studies [1] [2]. The 8-fold lower MIC for the target compound against resistant strains was observed under identical conditions (Mueller-Hinton broth, 35°C, 24 h) across two independent publications [1] [2]. Note: This is a cross-study comparable inference; direct head-to-head data are not available in a single publication.

linezolid-resistant tedizolid cross-resistance

Optimal application scenarios for Antibacterial agent 78 based on quantitative evidence


Lead optimization for next-generation oxazolidinones requiring reduced mitochondrial toxicity

Given the 12-fold higher selectivity index over linezolid (156 vs 25) demonstrated in cell-free translation assays [1], researchers investigating safer oxazolidinone analogs should prioritize Antibacterial agent 78 as a positive control or starting point. The compound provides a quantifiable benchmark for balancing ribosomal potency (IC50 0.08 μM) against mitochondrial avoidance (IC50 12.5 μM), directly supporting structure-activity relationship campaigns aimed at mitigating myelosuppression [1].

In vivo efficacy validation for severe MRSA septicemia models

The 3.2 log10 CFU/g kidney reduction at 10 mg/kg IV in a murine septicemia model, which exceeds vancomycin by 2.5 logs [2], makes Antibacterial agent 78 an appropriate positive control for preclinical efficacy studies. Researchers designing experiments for new Gram-positive antibacterial candidates should include this compound to benchmark in vivo kill rates against a standard-of-care surrogate with superior tissue penetration [2].

Screening against linezolid-resistant clinical isolates

With an MIC90 of 2 μg/mL against cfr-positive S. aureus strains—8-fold lower than tedizolid [1][3]—Antibacterial agent 78 is suited for resistance mechanism studies. Procurement for high-throughput screening panels targeting linezolid-resistant pathogens will provide differentiated coverage, enabling identification of compounds that bypass common resistance determinants such as ribosomal methylation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 78

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.